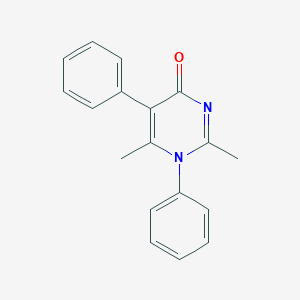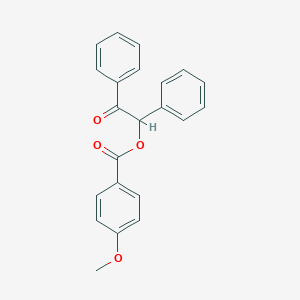
3-METHYL-N-(2,2,2-TRICHLORO-1-(4-CHLORO-NAPHTHALEN-1-YLOXY)-ETHYL)-BUTYRAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-METHYL-N-(2,2,2-TRICHLORO-1-(4-CHLORO-NAPHTHALEN-1-YLOXY)-ETHYL)-BUTYRAMIDE is a synthetic organic compound characterized by its complex molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-(2,2,2-TRICHLORO-1-(4-CHLORO-NAPHTHALEN-1-YLOXY)-ETHYL)-BUTYRAMIDE typically involves multiple steps. One common method includes the reaction of 3-methylbutanamide with 2,2,2-trichloro-1-[(4-chloro-1-naphthyl)oxy]ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Des Réactions Chimiques
Types of Reactions
3-METHYL-N-(2,2,2-TRICHLORO-1-(4-CHLORO-NAPHTHALEN-1-YLOXY)-ETHYL)-BUTYRAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially in the presence of bases like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
3-METHYL-N-(2,2,2-TRICHLORO-1-(4-CHLORO-NAPHTHALEN-1-YLOXY)-ETHYL)-BUTYRAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mécanisme D'action
The mechanism of action of 3-METHYL-N-(2,2,2-TRICHLORO-1-(4-CHLORO-NAPHTHALEN-1-YLOXY)-ETHYL)-BUTYRAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-methyl-N-(2,2,2-trichloro-1-(4-chloro-phenoxy)ethyl)butanamide
- 3-methyl-N-(2,2,2-trichloro-1-(4-chloro-benzenesulfonyl)ethyl)butanamide
- 3-methyl-N-(2,2,2-trichloro-1-(4-chloro-phenylsulfanyl)ethyl)butanamide
Propriétés
Formule moléculaire |
C17H17Cl4NO2 |
|---|---|
Poids moléculaire |
409.1g/mol |
Nom IUPAC |
3-methyl-N-[2,2,2-trichloro-1-(4-chloronaphthalen-1-yl)oxyethyl]butanamide |
InChI |
InChI=1S/C17H17Cl4NO2/c1-10(2)9-15(23)22-16(17(19,20)21)24-14-8-7-13(18)11-5-3-4-6-12(11)14/h3-8,10,16H,9H2,1-2H3,(H,22,23) |
Clé InChI |
CDENYTBHQWYKES-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=C(C2=CC=CC=C21)Cl |
SMILES canonique |
CC(C)CC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=C(C2=CC=CC=C21)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,4-Ditert-butyl-6-[3-(3,5-ditert-butyl-2-hydroxyphenyl)-2-(2-hydroxyphenyl)-1-imidazolidinyl]phenol](/img/structure/B377118.png)
![N-[2-(tert-butylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B377120.png)

![2,6-Bis(4-heptylphenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B377123.png)



![4-(4-Morpholinyl)anthra[1,2-c][1,2,5]thiadiazole-6,11-dione](/img/structure/B377136.png)
![2-(4-Heptylphenyl)-6-(4'-pentylbiphenyl-4-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B377137.png)
![4-Anilinoanthra[1,2-c][1,2,5]thiadiazole-6,11-dione](/img/structure/B377138.png)
